(4E)-3-Butyl-N-phenyl-1-(2-phenylethyl)piperidin-4-imine
Description
“(4E)-3-Butyl-N-phenyl-1-(2-phenylethyl)piperidin-4-imine” is a piperidine-derived compound characterized by a six-membered nitrogen-containing ring (piperidine) substituted with a butyl group at position 3, an N-phenyl group, and a 2-phenylethyl moiety at position 1. The (4E) configuration indicates the geometry of the imine group (C=N) at position 2.
Properties
CAS No. |
834154-94-8 |
|---|---|
Molecular Formula |
C23H30N2 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
3-butyl-N-phenyl-1-(2-phenylethyl)piperidin-4-imine |
InChI |
InChI=1S/C23H30N2/c1-2-3-12-21-19-25(17-15-20-10-6-4-7-11-20)18-16-23(21)24-22-13-8-5-9-14-22/h4-11,13-14,21H,2-3,12,15-19H2,1H3 |
InChI Key |
ZIEALPJXVHUYJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CN(CCC1=NC2=CC=CC=C2)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Biological Activity
(4E)-3-Butyl-N-phenyl-1-(2-phenylethyl)piperidin-4-imine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and a molecular weight of approximately 280.41 g/mol. The structure features a piperidine ring, which is commonly associated with various pharmacological activities.
Analgesic Properties
Research indicates that compounds related to (4E)-3-Butyl-N-phenyl-1-(2-phenylethyl)piperidin-4-imine exhibit analgesic properties. Specifically, derivatives of piperidine have been shown to act on opioid receptors, leading to pain relief. The structural similarity to known opioid analgesics suggests potential efficacy in pain management .
Antiproliferative Effects
Studies have demonstrated that certain piperidine derivatives can inhibit cell proliferation in cancer models. For instance, compounds with similar structural motifs have been tested against BRCA-deficient cancer cells, showing selective antiproliferative activity . This raises the possibility that (4E)-3-Butyl-N-phenyl-1-(2-phenylethyl)piperidin-4-imine may also possess similar effects.
The biological activity of (4E)-3-Butyl-N-phenyl-1-(2-phenylethyl)piperidin-4-imine is likely mediated through several mechanisms:
- Opioid Receptor Modulation : The compound may interact with mu-opioid receptors, which are pivotal in mediating analgesic effects.
- PARP Inhibition : Similar compounds have been identified as inhibitors of poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair mechanisms in cancer cells .
- CYP450 Metabolism : The compound may be subject to metabolism by cytochrome P450 enzymes, which can influence its efficacy and safety profile .
In Vivo Studies
In vivo studies on related piperidine derivatives have shown promising results in animal models, particularly in pain relief and tumor growth inhibition. For example, a study demonstrated that a structurally similar compound effectively reduced tumor size in xenograft models of cancer .
Pharmacokinetic Properties
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of (4E)-3-Butyl-N-phenyl-1-(2-phenylethyl)piperidin-4-imine. Preliminary data suggest that modifications to the piperidine structure can enhance bioavailability and reduce metabolic degradation .
Comparative Analysis Table
| Property | (4E)-3-Butyl-N-phenyl-1-(2-phenylethyl)piperidin-4-imine | Related Compounds |
|---|---|---|
| Molecular Formula | C19H24N2 | Varies by derivative |
| Analgesic Activity | Potentially effective | Confirmed in several studies |
| Antiproliferative Activity | Possible against BRCA-deficient cells | Confirmed in related studies |
| Opioid Receptor Interaction | Likely through mu-opioid receptors | Confirmed for many piperidine derivatives |
| Metabolism | Subject to CYP450 enzymatic action | Common among similar compounds |
Comparison with Similar Compounds
Key Differences :
- The butyl and 2-phenylethyl substituents in the target compound enhance steric bulk and lipophilicity compared to simpler piperidine derivatives like 2,2,6,6-tetramethylpiperidin-4-yl acetate.
Phenylethyl-Substituted Compounds
The 2-phenylethyl group is a common motif in flavor and fragrance chemistry. Examples include:
Key Differences :
- Unlike volatile esters (e.g., 2-phenylethyl acetate), the target compound’s piperidine backbone and imine group reduce volatility, suggesting non-aromatic applications (e.g., surfactants or bioactive molecules).
- The N-phenyl and butyl groups may enhance binding to hydrophobic targets compared to simpler phenylethyl alcohols .
Chromone-Based Analogues
2-(2-Phenylethyl)chromones, prevalent in agarwood, share a phenylethyl moiety but differ in core structure:
Key Differences :
- Chromones exhibit lower molecular weights (250–350) compared to the target compound (~340), favoring volatility and GC-MS detection.
- The target compound’s nitrogen-rich structure may confer distinct spectroscopic and reactive properties relative to oxygen-dominated chromones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
